![molecular formula C9H10N4O2S B12917406 N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine CAS No. 90019-53-7](/img/structure/B12917406.png)
N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a methylsulfanyl group at the 5-position and a glycine moiety at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a pyrazole derivative and a suitable electrophile, such as a halogenated pyrimidine, under basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a methylthiolating agent like methylthiol or dimethyl disulfide in the presence of a base.
Attachment of the Glycine Moiety: The final step involves coupling the glycine moiety to the 7-position of the pyrazolo[1,5-a]pyrimidine core. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents like THF or ethanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: Due to its heterocyclic structure, it may serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used to study the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including their interactions with proteins and nucleic acids.
Chemical Biology: The compound can be employed as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine would depend on its specific biological target. Generally, compounds with a pyrazolo[1,5-a]pyrimidine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance binding affinity or selectivity by interacting with hydrophobic pockets in the target protein. The glycine moiety could facilitate cellular uptake or influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the methylsulfanyl and glycine groups.
5-Methylsulfanylpyrazolo[1,5-a]pyrimidine: Lacks the glycine moiety.
7-Glycine-pyrazolo[1,5-a]pyrimidine: Lacks the methylsulfanyl group.
Uniqueness
N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine is unique due to the presence of both the methylsulfanyl and glycine groups, which may confer distinct biological activities and physicochemical properties. The combination of these functional groups could enhance the compound’s potential as a therapeutic agent or research tool.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
90019-53-7 |
|---|---|
分子式 |
C9H10N4O2S |
分子量 |
238.27 g/mol |
IUPAC 名称 |
2-[(5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetic acid |
InChI |
InChI=1S/C9H10N4O2S/c1-16-8-4-7(10-5-9(14)15)13-6(12-8)2-3-11-13/h2-4,10H,5H2,1H3,(H,14,15) |
InChI 键 |
BASJKNBWNYNSML-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=CC=NN2C(=C1)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


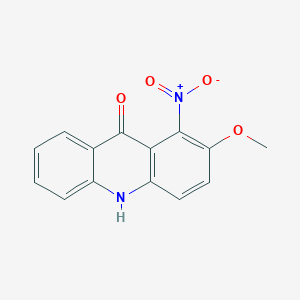
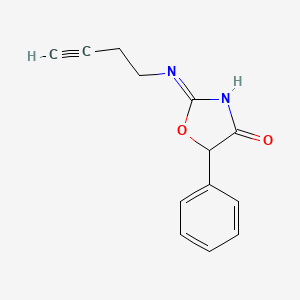

![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
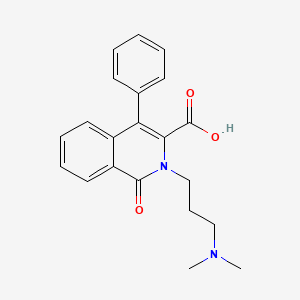
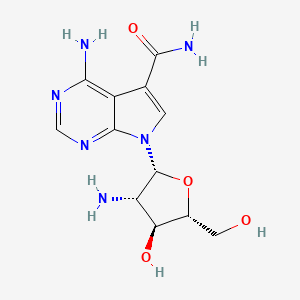

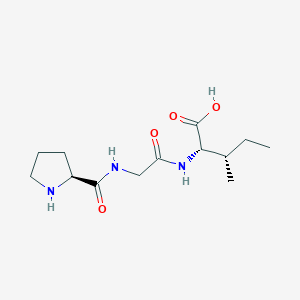
![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
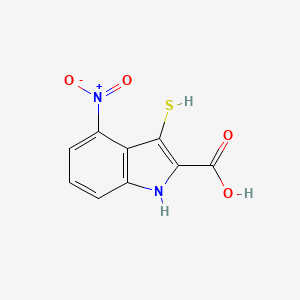
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)


